![molecular formula C11H20BrNO B2354445 1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 1082786-50-2](/img/structure/B2354445.png)
1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one” is a chemical compound with the CAS Number: 1082786-50-2. It has a molecular weight of 262.19 . The IUPAC name for this compound is 3-(bromomethyl)-1-(2,2-dimethylpropanoyl)piperidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20BrNO/c1-11(2,3)10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.19 . The InChI code for this compound is 1S/C11H20BrNO/c1-11(2,3)10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3 .Scientific Research Applications
1. Synthesis and Derivatives
- Derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, including compounds like trihexyphenidyl, biperiden, and pridinol, utilize the 1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one structure in their synthesis. These derivatives are explored for their pharmacological properties (Vardanyan, 2018).
2. Methodologies in Medicinal Chemistry
- A novel synthesis method for 3-(Pyrrolidin-1-yl)piperidine, a diamine with significance in medicinal chemistry, is based on the catalytic hydrogenation of pyrrolylpyridine. This method can be related to the chemical transformations involving this compound (Smaliy et al., 2011).
3. Novel Antagonists Synthesis
- The synthesis of novel non-peptide CCR5 antagonists involves intermediates like 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, which are related to the compound . These antagonists are characterized for their structure and potential bioactivities (Bi, 2014).
4. Chemical Transformations in Organic Synthesis
- The reduction of 5-(bromomethyl)-1-pyrrolinium bromides to 2-(bromomethyl)pyrrolidines and their transformation into piperidin-3-ones demonstrate the versatility of similar bromomethyl compounds in organic synthesis. This involves a unique ring expansion-oxidation protocol (D’hooghe et al., 2008).
5. Applications in Drug Synthesis
- The synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which involves bromomethylpiperidine hydrobromide, reflects the compound's role in producing biologically active compounds. The synthesized compounds are evaluated for enzyme inhibition and molecular docking studies (Khalid et al., 2016).
Properties
IUPAC Name |
1-[3-(bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO/c1-11(2,3)10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAYVAMSOFARES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
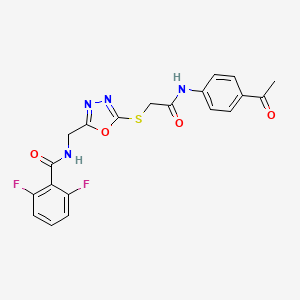
![6-Fluorospiro[3.3]heptan-2-one](/img/structure/B2354364.png)
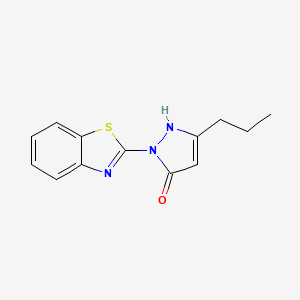
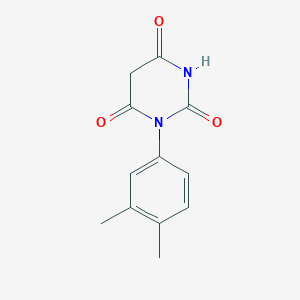
![3-(4-fluorophenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2354369.png)
![2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B2354372.png)
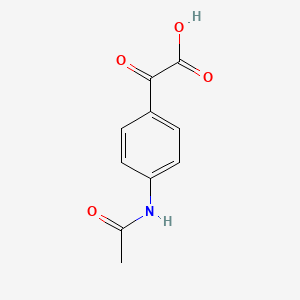

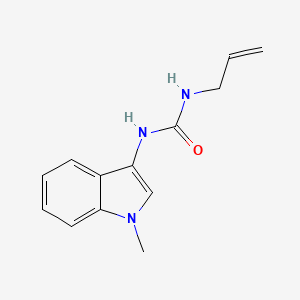
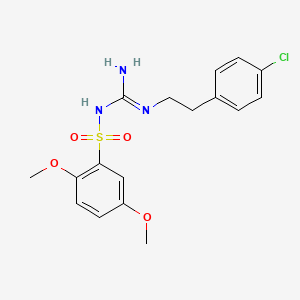

![3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B2354381.png)
![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/no-structure.png)
![6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2354384.png)
